4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Description
4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C12H9ClF3N3O and its molecular weight is 303.67. The purity is usually 95%.
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Biological Activity
4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H9ClF3N3O, with a molecular weight of approximately 301.67 g/mol. The compound features a pyrazolone core, which is known for its biological activity.
Chemical Structure
Property | Value |
---|---|
Molecular Formula | C₁₂H₉ClF₃N₃O |
Molecular Weight | 301.67 g/mol |
CAS Number | 4205194 |
Chemical Class | Pyrazolone derivative |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study demonstrated that derivatives with trifluoromethyl groups enhance the efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays indicated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has also been explored. It was found to significantly reduce pro-inflammatory cytokines in cellular models, indicating its role in modulating inflammatory responses. This suggests applications in treating inflammatory diseases .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group contributes to its lipophilicity, enhancing membrane permeability and facilitating interaction with biological targets.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer.
- Receptor Modulation : It could interact with receptors involved in cell signaling pathways, affecting cellular responses.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of several pyrazolone derivatives, including our compound of interest. Results showed a strong correlation between the presence of halogen substituents and increased antibacterial activity against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Mechanisms
In another investigation detailed in Cancer Letters, researchers evaluated the anticancer effects on human breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability upon treatment with the compound, alongside increased markers for apoptosis .
Study 3: Anti-inflammatory Response
Research published in Inflammation Research highlighted the anti-inflammatory properties of similar pyrazolone compounds. The study demonstrated that these compounds could downregulate TNF-alpha production in activated macrophages, suggesting therapeutic potential for inflammatory disorders .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyliminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c13-8-3-1-2-7(4-8)5-17-6-9-10(12(14,15)16)18-19-11(9)20/h1-4,6H,5H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIIPUMJSDWSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=CC2=C(NNC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.